(S)-Alpine borane

Catalog No.
S1900250
CAS No.
42371-63-1
M.F
C18H31B
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Alpine borane

CAS Number

42371-63-1

Product Name

(S)-Alpine borane

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Molecular Formula

C18H31B

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N

SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

(S)-Alpine borane is a chiral organoboron compound, specifically a trialkylborane, characterized by its unique structure that allows for stereoselective reductions in organic synthesis. It is typically encountered as a colorless liquid or in solution. This compound is derived from the reaction of borane with α-pinene, leading to its designation as "Alpine borane" due to its origin from this natural terpene source. The compound is notable for its ability to facilitate asymmetric synthesis, making it a valuable reagent in the field of organic chemistry .

(S)-Alpine borane does not participate in biological systems. Its mechanism of action lies in its ability to reversibly bind to the carbonyl oxygen of aldehydes and ketones through its Lewis acidic boron center. This creates a six-membered cyclic transition state that directs the transfer of a hydride from the boron atom to the carbonyl carbon in a stereoselective manner [].

Stereoselective Reduction of Aldehydes

(S)-Alpine borane excels in the stereoselective reduction of aldehydes to their corresponding enantiopure alcohols. This reaction, known as the Midland Alpine borane reduction or Midland reduction, harnesses the unique steric and chiral properties of (S)-Alpine borane. The bulky isopinocampheyl group creates a hindered environment around the boron atom, favoring a specific approach of the aldehyde carbonyl group during the reaction. This selectivity translates to the formation of a particular enantiomer of the alcohol product. Wikipedia: Alpine Borane: _ بوران

The Midland reduction offers several advantages for researchers:

  • High Enantioselectivity: The reaction often produces the desired alcohol enantiomer in high yield, exceeding 90% in many cases. Sigma-Aldrich: S-Alpine-Borane 0.5M THF:
  • Broad Substrate Scope: (S)-Alpine borane can effectively reduce a wide range of aldehydes, making it a versatile tool for organic synthesis.
  • Mild Reaction Conditions: The reduction typically proceeds under mild temperatures and pressures, minimizing the risk of side reactions and decomposition of sensitive substrates.

(S)-Alpine borane is primarily utilized in stereoselective reductions, particularly in the Midland reduction process. This involves the reduction of aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:

  • Reduction of Aldehydes:
    C8H12Bpinanyl+RCHOC8H12BOCHDR+(+)dpineneC_8H_{12}B-pinanyl+RCHO\rightarrow C_8H_{12}BOCHDR+(+)-d-pinene
  • Hydrolysis of Borinic Ester:
    C8H12BOCHDR+H2OC8H12BOH+HOCHDRC_8H_{12}BOCHDR+H_2O\rightarrow C_8H_{12}BOH+HOCHDR

The mechanism involves coordination of the carbonyl oxygen to boron, followed by hydride transfer from the sterically hindered pinane group to the carbonyl carbon, allowing for high stereochemical control .

The synthesis of (S)-Alpine borane typically involves the following methods:

  • Reaction with α-Pinene: The most common method involves treating 9-borabicyclo[3.3.1]nonane with α-pinene.
  • Chiral Ligand Coordination: Another approach includes the reaction of borane with chiral ligands to produce enantiomerically enriched products.

These methods allow for the generation of (S)-Alpine borane in a form suitable for various synthetic applications.

Similar Compounds: Comparison

(S)-Alpine borane shares similarities with other organoboron compounds but is unique due to its specific chiral structure and reactivity profile. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneBicyclic Boron CompoundCommon precursor for Alpine borane; less sterically hindered
DiisopinocampheylboraneTrialkylboraneSimilar applications but different steric properties
Myrtanyl BoraneTrialkylboraneHigher enantioselectivity compared to Alpine borane

(S)-Alpine borane's unique steric configuration allows it to achieve high selectivity in reductions, setting it apart from these related compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2024-04-14

Explore Compound Types